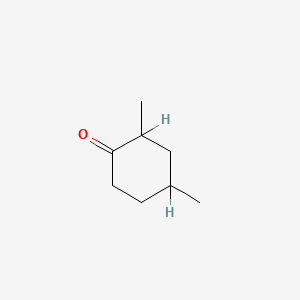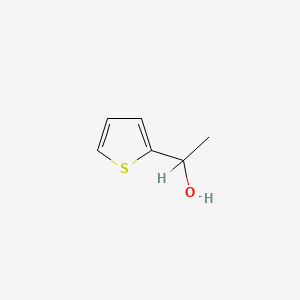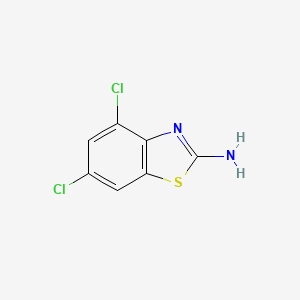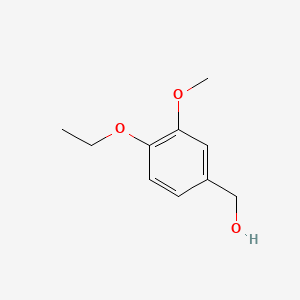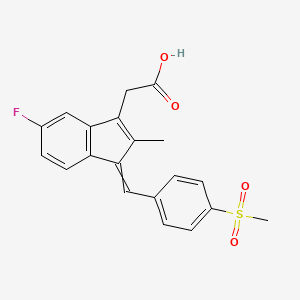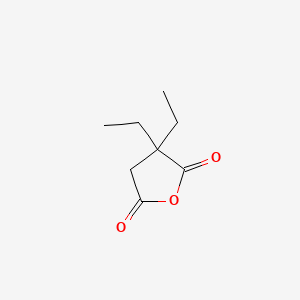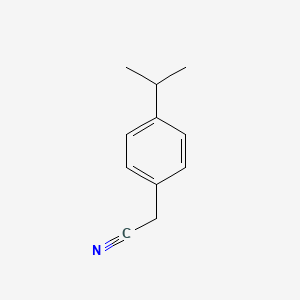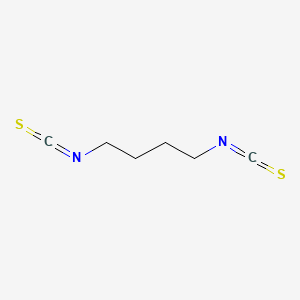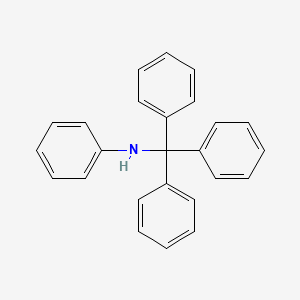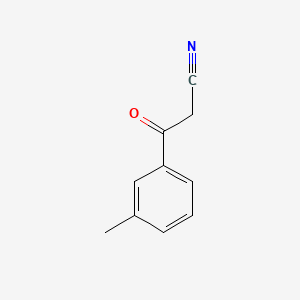
3-(3-Methylphenyl)-3-oxopropanenitrile
Übersicht
Beschreibung
The compound 3-(3-Methylphenyl)-3-oxopropanenitrile is a chemical of interest in the field of organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of structurally related compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 3-(3-Methylphenyl)-3-oxopropanenitrile.
Synthesis Analysis
The synthesis of related 3-oxopropanenitriles can be achieved through various methods. For instance, a simple and efficient method for the synthesis of heterocyclic 3-oxopropanenitriles involves electrophilic cyanoacetylation of heterocycles with mixed anhydrides, using Mg(ClO4)2·2H2O as a catalyst . This method could potentially be adapted for the synthesis of 3-(3-Methylphenyl)-3-oxopropanenitrile by choosing appropriate starting materials and conditions. Additionally, the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile from commercially available 4-nitrobenzaldehyde through a three-step process suggests that a similar multi-step synthetic approach could be employed for the target compound.
Molecular Structure Analysis
The molecular structure and conformational behavior of related compounds, such as 3-methyl-3-phenyl-cyclopropene, have been studied using gas electron diffraction . These studies reveal the existence of different conformers and provide information on the twist angles between substituents on the cyclopropane ring. Such data can be valuable when predicting the molecular structure and conformational preferences of 3-(3-Methylphenyl)-3-oxopropanenitrile.
Chemical Reactions Analysis
Chemical reactions involving 3-oxopropanenitriles can lead to various products. For example, the oxidative cyclization of 3-oxopropanenitriles with conjugated alkenes mediated by manganese(III) acetate results in the formation of 4,5-dihydrofuran-3-carbonitriles . Similarly, the ring-opening reactions of methylenecyclopropanes with diphenyl diselenide upon heating produce ring-opened products, which can further undergo oxidative cyclization . These reactions highlight the reactivity of the cyclopropane ring and the potential for functional group transformations in the presence of suitable reagents and conditions.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 3-(3-Methylphenyl)-3-oxopropanenitrile, they do offer insights into the properties of structurally similar compounds. For instance, the synthesis and reactivity of 3-(1H-indol-3-yl)-3-oxopropanenitrile as precursors for heterocyclic compounds suggest that the target compound may also serve as a versatile intermediate for the synthesis of various heterocycles. The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the compound and their known behavior in related structures.
Wissenschaftliche Forschungsanwendungen
Synthetic Cathinones
- Scientific Field: Forensic Toxicology
- Application Summary: Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .
- Methods of Application: Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinones .
- Results: 29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022 .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Methods of Application: This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Synthesis of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Scientific Field: Quantum Chemistry
- Application Summary: 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) is synthesized and characterized by several experimental techniques .
- Methods of Application: The molecule is synthesized and characterized by Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods .
- Results: The computed geometrical parameters are compared with experimental data .
Organic–Inorganic Nanostructured Hybrids
- Scientific Field: Material Science
- Application Summary: Organic–inorganic nanostructured hybrids based on N, N ′-diphenyl- N, N ′-bis (3-methylphenyl)- (1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO2 were prepared .
- Methods of Application: The MTPD/TiO2 hybrids were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface .
- Results: The results of these characterizations were used to understand the optoelectronic properties of the hybrids .
Strategies for Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Methods of Application: This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
Triazine-Based Conjugated Microporous Polymers
- Scientific Field: Material Science
- Application Summary: Triazine-based conjugated microporous polymers (CMPs) have been developed with high BET surface area, large pore volume, good stability, and excellent guest uptake .
- Methods of Application: The CMPs are prepared via a layer-by-layer deposition method .
- Results: The CMPs display excellent guest uptake of 4.90 g g−1 in iodine vapour .
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLKDYOTZMFMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202138 | |
| Record name | 3-Toluoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-3-oxopropanenitrile | |
CAS RN |
53882-81-8 | |
| Record name | 3-Methyl-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53882-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Toluoylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Toluoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




